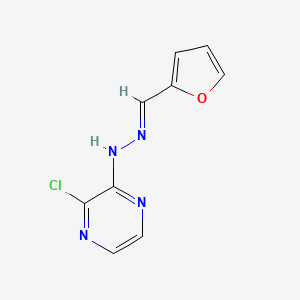

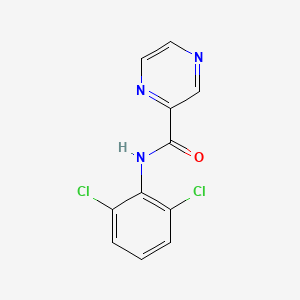

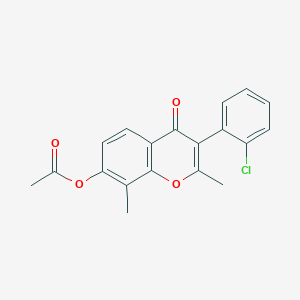

N-benzyl-N'-(2,5-dimethoxyphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction Thioureas are chemical compounds that contain both carbonyl (C=O) and thiocarbonyl (C=S) functional groups. They are notable for their diverse applications, including biological activity, metal coordination, and hydrogen-bond formation capabilities. Specific derivatives, such as 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea, exhibit interesting crystal structures and intermolecular interactions, highlighting the compound's structural versatility and potential in various chemical contexts (Okuniewski et al., 2017).

Synthesis Analysis The synthesis of N-benzyl-N'-(2,5-dimethoxyphenyl)thiourea involves reactions that can lead to various structurally interesting thiourea derivatives. For example, derivatives such as 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea are synthesized from the reaction of specific isothiocyanates with aminophenols, demonstrating the flexibility in synthesizing substituted thioureas (Atis et al., 2012).

Molecular Structure Analysis The molecular structure of thiourea derivatives is characterized by various bond lengths and angles, contributing to their unique chemical properties. For example, the structures of different benzoylthiourea derivatives, such as 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea, reveal specific geometric configurations and intramolecular hydrogen bonds, which are crucial for their chemical behavior (Rauf et al., 2011).

Chemical Reactions and Properties Thioureas are involved in various chemical reactions, including hydrogen bonding and metal coordination. Their ability to form different types of hydrogen bonds, such as N-H...S and N-H...O, affects their reactivity and interaction with other molecules. The presence of thiourea functional groups also enables them to act as ligands in metal complexes, demonstrating their versatility in chemical reactions (Emén et al., 2005).

Physical Properties Analysis The physical properties of this compound, such as solubility, melting point, and crystal structure, can be inferred from similar thiourea derivatives. The crystal structures provide insights into the compound's solid-state organization and intermolecular interactions, which are significant for understanding its physical properties (Sharma et al., 2016).

Chemical Properties Analysis The chemical properties of thiourea derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by the substituents on the thiourea backbone. The presence of electron-donating or electron-withdrawing groups affects the compound's chemical behavior, including its hydrogen bonding capabilities and reactivity in organic synthesis (Joly & Jacobsen, 2004).

Mécanisme D'action

Target of Action

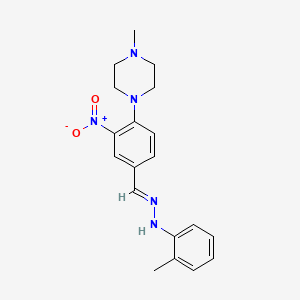

The primary target of N-benzyl-N’-(2,5-dimethoxyphenyl)thiourea is the serotonin 2A receptor (5-HT2AR) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the serotonergic system .

Mode of Action

N-benzyl-N’-(2,5-dimethoxyphenyl)thiourea exerts its pharmacological action through the activation of the 5-HT2AR . This activation leads to a series of intracellular events, including the recruitment of β-arrestin 2 .

Result of Action

The activation of 5-HT2AR by N-benzyl-N’-(2,5-dimethoxyphenyl)thiourea can lead to various molecular and cellular effects. According to one study, the most potent substances were 24H-NBF (EC50 value of 158 nM), 26H-NBF (397 nM), and 25H-NBF (448 nM), with 23H-NBF, 35H-NBF, and 34H-NBF yielding higher EC50 values .

Propriétés

IUPAC Name |

1-benzyl-3-(2,5-dimethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-19-13-8-9-15(20-2)14(10-13)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESZCGGLNWYISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

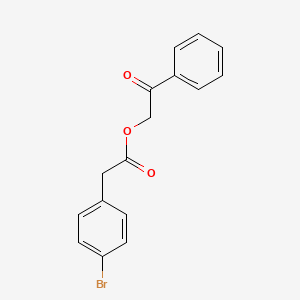

![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)

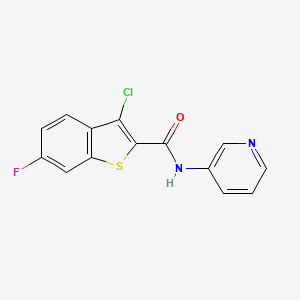

![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)

![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)